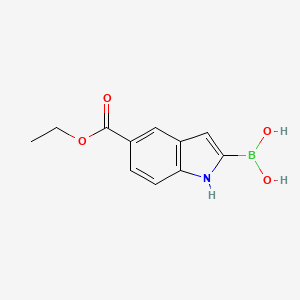
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid
Vue d'ensemble
Description
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to an indole ring, which is further esterified with ethyl carboxylate. The presence of both boronic acid and ester functionalities makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, substituted indoles.
Applications De Recherche Scientifique
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity. The indole ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in having a boronic acid group but lacks the indole ring and ester functionality.
Indole-3-boronic Acid: Contains an indole ring and boronic acid group but does not have the ester functionality.
Ethyl 4-boronobenzoate: Contains a boronic acid group and ester functionality but lacks the indole ring.
Uniqueness
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is unique due to the combination of the indole ring, boronic acid group, and ethyl ester functionality. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H12BNO4 |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C11H12BNO4/c1-2-17-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)16/h3-6,13,15-16H,2H2,1H3 |
Clé InChI |
XYIJCCHUXSHRDJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1)C=CC(=C2)C(=O)OCC)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














